Ethyl 3-amino-5-phenylfuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-phenylfuran-2-carboxylate is an organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol It is a furan derivative, characterized by the presence of an amino group at the 3-position and a phenyl group at the 5-position of the furan ring
Preparation Methods
The synthesis of ethyl 3-amino-5-phenylfuran-2-carboxylate typically involves the reaction of this compound with benzoyl isothiocyanate in the presence of dry acetone at room temperature . The reaction mixture is then cyclized using sodium ethoxide to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-5-phenylfuran-2-carboxylate undergoes various chemical reactions, including:
Cyclization: Reaction with benzoyl isothiocyanate to form 2,3-dihydro-6-phenyl-2-thioxofuro[3,2-d]pyrimidin-4-one.
Alkylation: Alkylation of the cyclized product using benzyl chloride to form 2-(benzylthio)-6-phenylfuro[3,2-d]pyrimidin-4-one.
Glycosylation: Reaction with bromoglucopyranosyl to form S-glycoside derivatives.
Common reagents used in these reactions include benzoyl isothiocyanate, sodium ethoxide, benzyl chloride, and bromoglucopyranosyl. The major products formed from these reactions are various furo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-amino-5-phenylfuran-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of furo[3,2-d]pyrimidine derivatives, which have shown potential as antimicrobial, antifolate, antitumor, anticancer, and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used to study enzyme inhibition, particularly in the folic acid cycle, targeting enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-phenylfuran-2-carboxylate involves its interaction with molecular targets such as enzymes in the folic acid cycle. By inhibiting enzymes like TS and DHFR, the compound can disrupt the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The pathways involved include the inhibition of DNA synthesis and repair, ultimately leading to cell death.
Comparison with Similar Compounds
Ethyl 3-amino-5-phenylfuran-2-carboxylate can be compared with other furan derivatives, such as:
Ethyl 3-amino-5-phenyl-2-furoate: Similar structure but lacks the carboxylate group.
Phenylfuro[3,2-d]pyrimidine derivatives: These compounds share the furan ring but have different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 3-amino-5-phenylfuran-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
InChI Key |
BDBLZEDTINOFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(O1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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